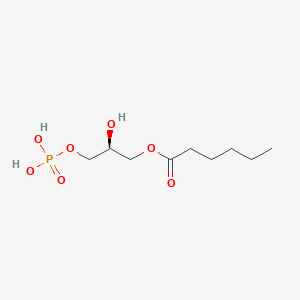
(2R)-2-Hydroxy-3-(phosphonooxy)propyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate typically involves the esterification of glycerol with hexanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the monoester. The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as diesters, alcohols, and substituted phosphates .
Scientific Research Applications
1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and phosphorylation reactions.
Biology: The compound is studied for its role in lipid metabolism and signaling pathways.
Industry: The compound is used in the synthesis of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, triggering a cascade of biochemical reactions. The compound’s effects are mediated through the activation of signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
- 1-Oleoyl-2-Hydroxy-Sn-Glycero-3-Phosphate
- 1-Myristoyl-2-Hydroxy-Sn-Glycero-3-Phosphate
- 1-Linoleoyl-2-Hydroxy-Sn-Glycero-3-Phosphate
Comparison: 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate is unique due to its specific fatty acid chain length and the presence of a hydroxyl group at the Sn-2 position. This structural uniqueness imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, 1-Oleoyl-2-Hydroxy-Sn-Glycero-3-Phosphate has a longer fatty acid chain, which affects its solubility and interaction with lipid membranes .
Properties
Molecular Formula |
C9H19O7P |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-phosphonooxypropyl] hexanoate |
InChI |
InChI=1S/C9H19O7P/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14/h8,10H,2-7H2,1H3,(H2,12,13,14)/t8-/m0/s1 |
InChI Key |
FIMVTNBZKNVWDN-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@@H](COP(=O)(O)O)O |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


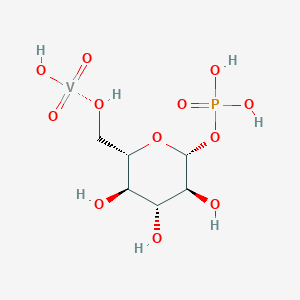
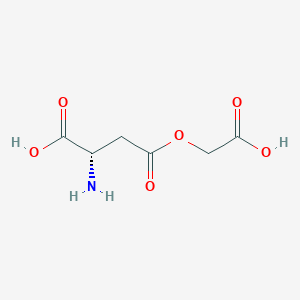
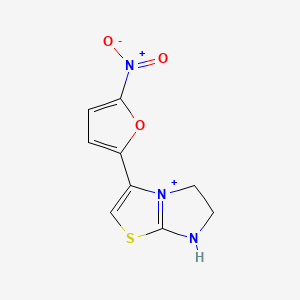
![5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide](/img/structure/B10759822.png)
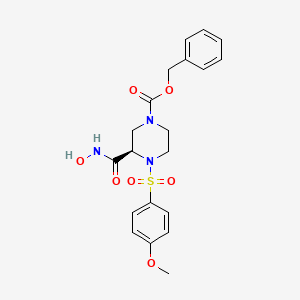
![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)

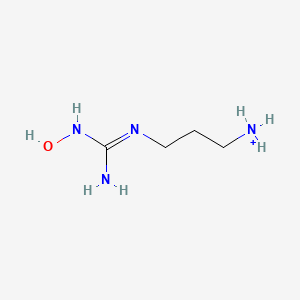
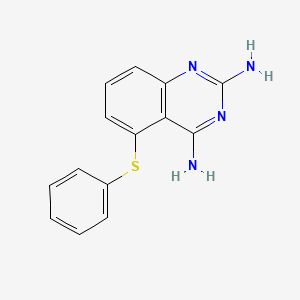

![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)
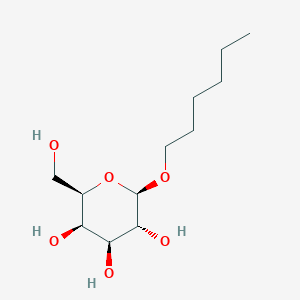
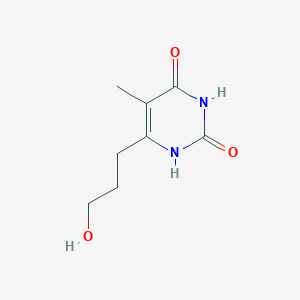
![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)
